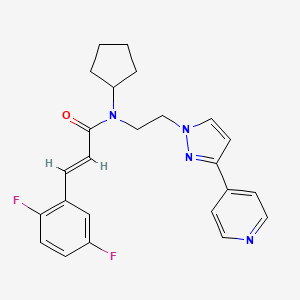

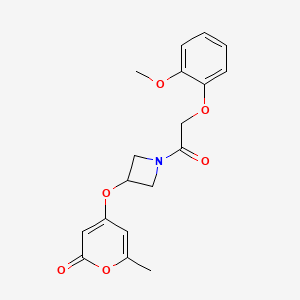

![molecular formula C10H17ClO2S B2620365 (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride CAS No. 173852-58-9](/img/structure/B2620365.png)

(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride” is a chemical compound with the CAS Number: 173852-58-9 . It is used in various chemical reactions and has been documented in NMR, HPLC, LC-MS, UPLC & more .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3 . This indicates that it is a complex organic molecule with multiple functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented. It has a molecular weight of 236.76 .Mécanisme D'action

The mechanism of action of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is based on the formation of a sulfonamide or sulfonylurea group. The reaction of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride with an amine or alcohol results in the formation of a sulfonamide or sulfonylurea, respectively. The sulfonamide or sulfonylurea group is a common functional group in organic chemistry, and it can be used to modify the properties of a molecule or to introduce a new functionality.

Biochemical and Physiological Effects

Camphorsulfonyl chloride is not used for any biochemical or physiological effects, as it is primarily used in organic synthesis. Therefore, there are no known effects on living organisms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is its versatility in organic synthesis. It can be used for a variety of reactions, and it is a well-established reagent that has been used for many years. Additionally, (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is relatively easy to handle and store, and it is readily available from commercial suppliers.

One of the main limitations of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is its reactivity with water. Camphorsulfonyl chloride reacts with water to form (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenic acid, which can be difficult to remove from a reaction mixture. Additionally, (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride can be hazardous if not handled properly, as it is corrosive and can cause severe burns.

Orientations Futures

There are many potential future directions for the use of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride in organic synthesis. One area of research is the development of new reactions that use (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride as a reagent. For example, (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride has been used in the synthesis of chiral sulfoxides, which have important applications in pharmaceuticals and agrochemicals.

Another area of research is the optimization of the reaction conditions for the use of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride. This includes the development of new catalysts and reaction conditions that can improve the yield and selectivity of the reaction.

In conclusion, (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is a versatile reagent that has many applications in organic synthesis. Its use in protecting amines, alcohols, and carboxylic acids has made it an important tool for the synthesis of complex organic molecules. However, its reactivity with water and potential hazards must be taken into consideration when handling and using this reagent. There are many potential future directions for the use of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride in organic synthesis, and continued research in this area will likely lead to the development of new and useful reactions.

Méthodes De Synthèse

The synthesis of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is typically carried out by the reaction of camphor with chlorosulfonic acid. The reaction can be performed at room temperature, and the product is obtained in high yield. The synthesis of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is a well-established method, and there are many variations of the reaction conditions that can be used to optimize the yield and purity of the product.

Applications De Recherche Scientifique

Camphorsulfonyl chloride is widely used in organic synthesis, and it has been employed in many scientific research applications. One of the main uses of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloridenyl chloride is as a reagent for the protection of amines, alcohols, and carboxylic acids. This protection strategy is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.

Safety and Hazards

Propriétés

IUPAC Name |

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBVLFMMUQQATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

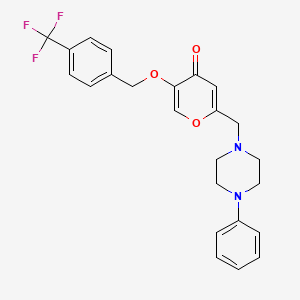

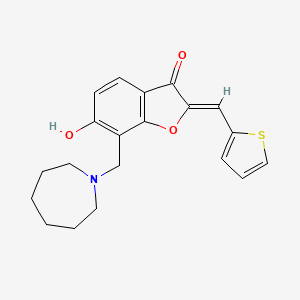

![(2R)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2620285.png)

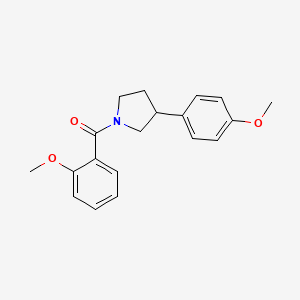

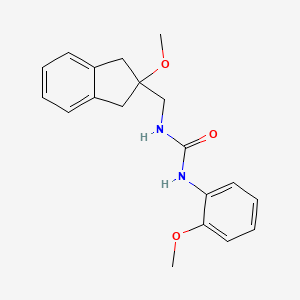

![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)

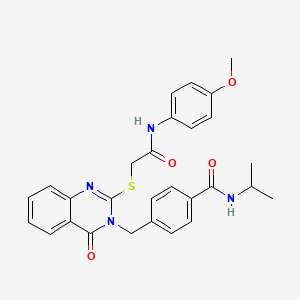

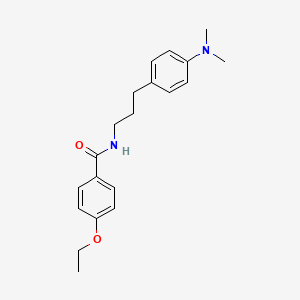

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2620293.png)

![2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2620295.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2620298.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline](/img/structure/B2620305.png)